molecular formula C18H17ClN4O3S2 B6558306 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 1040656-86-7

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B6558306
CAS No.: 1040656-86-7
M. Wt: 436.9 g/mol
InChI Key: WIQXJOYOOKIPHX-UHFFFAOYSA-N
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Description

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H17ClN4O3S2 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0430605 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-13-2-1-3-14(8-13)22-18-23-15(11-27-18)9-17(24)21-10-12-4-6-16(7-5-12)28(20,25)26/h1-8,11H,9-10H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQXJOYOOKIPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C17H15ClN4OS. Its structural components suggest potential interactions with biological targets, particularly in inhibiting enzymes or disrupting cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens. For instance:

  • Antibacterial Efficacy : The compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro tests showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like daptomycin and vancomycin, indicating its potential as an alternative treatment for resistant strains .
  • Antifungal Properties : The compound exhibited broad-spectrum antifungal activity against drug-resistant Candida strains. Notably, it outperformed fluconazole in efficacy against Candida auris .

Anticancer Activity

The anticancer properties of this thiazole derivative have been explored in various studies:

  • Cell Viability Reduction : In vitro assays on Caco-2 and A549 cancer cell lines indicated that the compound significantly decreased cell viability. For example, it reduced Caco-2 cell viability by approximately 39.8% compared to untreated controls .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific pathways, although detailed mechanisms require further elucidation. The incorporation of specific substituents on the thiazole ring has been shown to enhance anticancer activity .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
    • Results : Compounds similar to this compound showed MIC values as low as 1 µg/mL against resistant bacterial strains .
  • Study on Anticancer Properties :
    • Objective : To assess the anticancer effects on colorectal cancer cells.
    • Results : The compound significantly reduced viability in Caco-2 cells (p < 0.001), highlighting its potential as a therapeutic agent for colorectal cancer .

Data Summary

Activity TypePathogen/Cell TypeMIC/EffectivenessReference
AntibacterialMRSA1 µg/mL
AntibacterialVRE2 µg/mL
AntifungalCandida aurisGreater than fluconazole
AnticancerCaco-239.8% viability reduction
AnticancerA54931.9% viability reduction

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